Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate
CAS No.:
Cat. No.: VC18669056
Molecular Formula: C10H10ClN3O3
Molecular Weight: 255.66 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C10H10ClN3O3 | 
|---|---|
| Molecular Weight | 255.66 g/mol | 
| IUPAC Name | ethyl 4-chloro-5-methoxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | 
| Standard InChI | InChI=1S/C10H10ClN3O3/c1-3-17-10(15)6-4-14-7(8(6)16-2)9(11)12-5-13-14/h4-5H,3H2,1-2H3 | 
| Standard InChI Key | ICUJEERHNNTKKK-UHFFFAOYSA-N | 
| Canonical SMILES | CCOC(=O)C1=CN2C(=C1OC)C(=NC=N2)Cl | 
Introduction
Structural and Physicochemical Characteristics
The compound features a pyrrolo[2,1-f] triazine core substituted with a chlorine atom at position 4, a methoxy group at position 5, and an ethyl carboxylate at position 6. Key physicochemical properties include:
| Property | Value | Source | 
|---|---|---|
| Molecular formula | C₁₀H₁₀ClN₃O₃ | |
| Molecular weight | 255.66 g/mol | |
| Density | 1.42 ± 0.1 g/cm³ (predicted) | |
| pKa | -3.72 ± 0.30 (predicted) | |
| Storage conditions | 2–8°C | 
The methoxy and chloro substituents influence electronic distribution, enhancing stability and modulating reactivity for downstream functionalization .
Synthetic Routes and Optimization
Key Synthetic Strategies
The synthesis of this compound is often achieved through multi-step protocols involving:
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Core Construction: Formation of the pyrrolo-triazine scaffold via cyclization reactions. For example, Bristol Myers Squibb’s patent (US6982265 B1) describes alkylation and substitution reactions using precursors like 6-bromo-1,2,4-triazine derivatives .
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Functionalization: Introduction of substituents via nucleophilic substitution or coupling. The methoxy group is typically installed using methylating agents (e.g., methyl iodide), while chlorine is introduced via chlorination reagents like POCl₃ .
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Esterification: The ethyl carboxylate group is added through esterification of a carboxylic acid intermediate with ethanol under acidic conditions .
 
Example Protocol
A representative synthesis from ethyl 4-chloro-5-methylpyrrolo[2,1-f] triazine-6-carboxylate (CAS: 427878-41-9) involves:
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Step 1: Methoxylation of the methyl group using BBr₃ to demethylate, followed by methylation with dimethyl sulfate .
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Step 2: Purification via silica gel chromatography or preparative HPLC, yielding the final product with >97% purity .
 
Applications in Drug Discovery
Kinase Inhibition
The compound serves as a precursor in synthesizing fused heterocyclic kinase inhibitors. For instance:
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Patent US11390634B2 highlights its use in creating imidazo[4,5-b]pyridine derivatives that inhibit CLK (CDC-like kinase), a target in oncology .
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Analogues with substituents at positions 4 and 5 demonstrate enhanced binding affinity to kinase ATP pockets, as shown in molecular docking studies .
 
Anticancer Activity
Derivatives of this scaffold exhibit antiproliferative effects against pancreatic and ovarian cancer cell lines. For example:
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Compound 11g (a structural analogue) showed IC₅₀ values of <1 μM in in vitro assays, attributed to its ability to disrupt cell cycle progression .
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The ethyl carboxylate group improves solubility, facilitating pharmacokinetic optimization .
 
Comparative Analysis with Analogues
The methoxy group in this compound reduces metabolic degradation compared to methyl analogues, extending half-life in vivo .
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